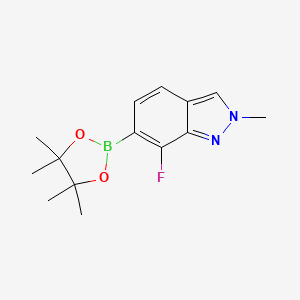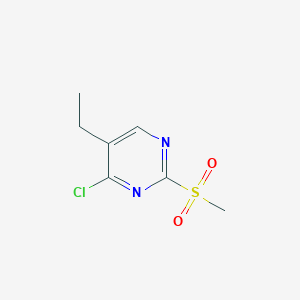![molecular formula C13H19NO B13926169 3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
3-[3-(Diethylamino)phenyl]-1-propen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Diethylamino)phenyl]-1-propen-1-OL is an organic compound with the molecular formula C13H19NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a propen-1-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenyl]-1-propen-1-OL typically involves the reaction of 3-(diethylamino)benzaldehyde with propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Diethylamino)phenyl]-1-propen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[3-(Diethylamino)phenyl]-1-propen-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[3-(Diethylamino)phenyl]-1-propen-1-OL involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[3-(Diethylamino)phenyl]-1-propen-1-OL can be compared with similar compounds, such as:
3-Dimethylamino-1-propanol: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-(Diethylamino)propyl diphenylacetate: This compound contains a diphenylacetate moiety in place of the propen-1-ol group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-[3-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
JPQYFCFMALCSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)CC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13926099.png)

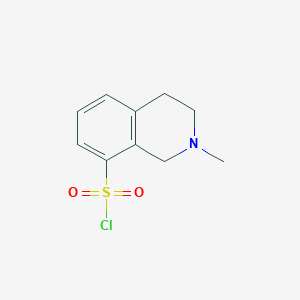
![2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine](/img/structure/B13926107.png)
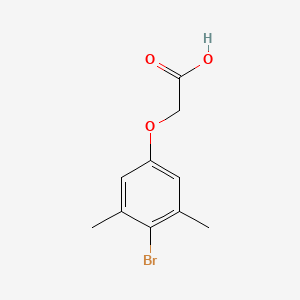
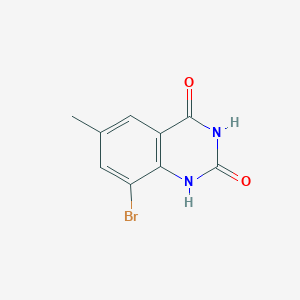
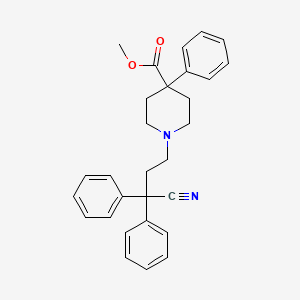
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
